(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZZANLVJZCQR-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The anticancer properties of thiazolidinediones, including (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, have been extensively studied. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Breast Cancer
In a study evaluating several thiazolidinedione derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione exhibited significant cytotoxicity. The MTT assay demonstrated that these compounds reduced cell viability in a dose-dependent manner, suggesting their potential as targeted therapies for breast cancer .
Table 1: Anticancer Activity of Thiazolidinedione Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5 | MCF-7 | 15.0 | Induction of apoptosis |
| 7 | MDA-MB-231 | 20.0 | Cell cycle arrest |
| 9 | MCF-7 | 12.5 | Inhibition of proliferation |
Antimicrobial Properties
Thiazolidinediones have also shown promise as antimicrobial agents. Various derivatives have been tested for their effectiveness against different bacterial strains.
Case Study: Antibacterial Activity
A study on the antimicrobial activity of thiazolidine derivatives indicated that (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL, highlighting its potential as a novel antibacterial agent .
Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| A | Staphylococcus aureus | 4 | Bactericidal |
| B | Streptococcus pyogenes | 8 | Bacteriostatic |
| C | Bacillus subtilis | 16 | Bactericidal |
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The compound’s structure allows it to fit into the binding site of these receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam structure with different applications.
5-Hydroxymethylfurfural (5-HMF): Another compound with a different core structure but similar functional groups.
2-Bromo-5-methylpyridine: A halogenated aromatic compound with distinct reactivity.
Uniqueness
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidinedione core with a chlorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, characterized by a thiazolidine ring fused with a dione structure and a chlorophenyl group. This compound is being investigated for its potential biological activities, particularly in the fields of medicine and pharmacology.
The compound has the following chemical structure:
- IUPAC Name : (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
- Molecular Formula : C12H10ClN2O2S
- CAS Number : 593274-20-5
The biological activity of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism. The compound's structure allows it to modulate PPAR activity, potentially leading to therapeutic effects such as improved insulin sensitivity and anti-inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinediones, including this compound. Research indicates that derivatives of thiazolidinediones exhibit significant anti-breast cancer activity against cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins, where the compound decreases anti-apoptotic proteins while increasing pro-apoptotic members .
Case Study :
In one study, several thiazolidinedione derivatives were synthesized and tested for their cytotoxic effects on breast cancer cells. Compounds were evaluated using the MTT assay, revealing that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner. Notably, compounds with structural similarities to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione demonstrated promising results .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Thiazolidinediones are known to inhibit inflammatory pathways and reduce cytokine production. This property is particularly beneficial in managing conditions like diabetes and metabolic syndrome, where inflammation plays a significant role .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Knoevenagel condensation. A typical procedure involves refluxing 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde in ethanol using piperidine as a catalyst. Variables to optimize include:
- Solvent : Ethanol or dimethylformamide (DMF) for polar intermediates .
- Catalyst : Piperidine (5–10 mol%) to enhance reaction kinetics .
- Temperature : Reflux (~80°C for ethanol) to balance reaction rate and side-product formation .
- Purification : Crystallization from ethanol or column chromatography (Rf value ~0.5 in ethyl acetate/hexane) .
Q. How is structural characterization performed for this compound, and what spectral markers confirm its Z-configuration?
- Analytical Techniques :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl), ethyl group (δ 1.2–1.4 ppm for –CH2CH3), and the exocyclic methylidene proton (δ ~7.9 ppm, singlet for Z-configuration) .
- ¹³C NMR : Carbonyl signals at δ 167–170 ppm (C2 and C4), methylidene carbon at δ ~125 ppm .
- IR : Stretching vibrations at ~1740 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 750 cm⁻¹ (C–Cl) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical m/z (e.g., 296.03 for C₁₂H₁₀ClNO₂S) .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting PPAR-γ or antifungal proteins?
- Protocol :
- Ligand Preparation : Generate 3D structures using ChemSketch or BIOVIA, then minimize energy with Schrödinger’s "SMALL MOLECULE" tool .
- Protein Selection : Retrieve PPAR-γ (PDB: 1NYX) or fungal CYP51 (PDB: 5TZ1) from the RCSB database.
- Docking : Use Glide XP mode for precision, focusing on interactions between the chlorophenyl group and hydrophobic pockets (e.g., Leu330 in PPAR-γ) .
- Validation : Compare docking scores (e.g., –8.2 kcal/mol) with known agonists (e.g., rosiglitazone: –9.1 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability in anticancer assays)?
- Approach :
- Standardized Assays : Use MTT tests with fixed cell lines (e.g., MCF-7 for breast cancer) and matched incubation times (48–72 hrs) .
- Solubility Control : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
- Thermodynamic Profiling : Measure solubility in buffer (pH 1.2–7.4) at 25–37°C to correlate bioavailability with activity .
- Metabolite Screening : LC-MS to identify degradation products (e.g., quinone derivatives from oxidation) that may alter efficacy .
Q. How can cyclodextrin complexes improve the solubility and formulation of this compound for in vivo studies?
- Method :
- Complexation : Mix with β-cyclodextrin (1:1 molar ratio) in water, stir for 24 hrs, and lyophilize .
- Characterization :
- Phase Solubility : Higuchi plot to determine stability constant (K ~200 M⁻¹) .
- DSC : Endothermic peak shift confirms inclusion complex formation .
- In Vivo Testing : Administer cyclodextrin-formulated compound (10 mg/kg) in rodent models to assess bioavailability via HPLC plasma analysis .
Q. What crystallographic techniques confirm the spatial arrangement of the methylidene and chlorophenyl groups?
- Crystallography :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
